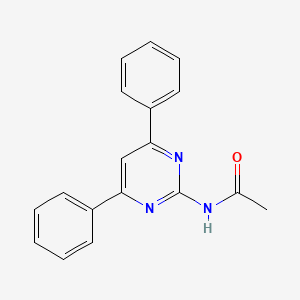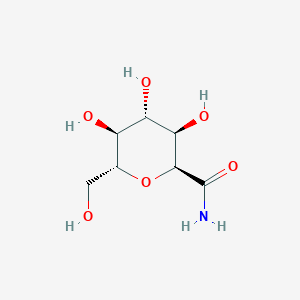![molecular formula C19H34NO3P B3063087 3-[(4-nonylphenyl)methylamino]propylphosphonic Acid CAS No. 569684-50-0](/img/structure/B3063087.png)
3-[(4-nonylphenyl)methylamino]propylphosphonic Acid
Overview
Description
[3-(4-Nonyl-benzylamino)-propyl]-phosphonic acid is an organic compound characterized by the presence of a phosphonic acid group attached to a propyl chain, which is further linked to a benzylamino group substituted with a nonyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Nonyl-benzylamino)-propyl]-phosphonic acid typically involves the following steps:
Formation of the Benzylamino Intermediate: The initial step involves the reaction of 4-nonylbenzylamine with a suitable propylating agent to form the benzylamino intermediate.
Introduction of the Phosphonic Acid Group: The benzylamino intermediate is then reacted with a phosphonating agent, such as dialkyl phosphonate, under acidic conditions to introduce the phosphonic acid group.
Industrial Production Methods
Industrial production of [3-(4-Nonyl-benzylamino)-propyl]-phosphonic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reactant concentrations.
Purification Techniques: Employing purification techniques such as crystallization, distillation, or chromatography to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
[3-(4-Nonyl-benzylamino)-propyl]-phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the phosphonic acid group or the benzylamino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific conditions such as elevated temperatures or pressures.
Major Products Formed
Oxidation: Formation of oxidized derivatives with modified functional groups.
Reduction: Formation of reduced derivatives with altered oxidation states.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
[3-(4-Nonyl-benzylamino)-propyl]-phosphonic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with applications in drug development and biochemical studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [3-(4-Nonyl-benzylamino)-propyl]-phosphonic acid involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Binding to Enzymes or Receptors: Interacting with specific enzymes or receptors to modulate their activity.
Inhibition or Activation of Pathways: Influencing biochemical pathways by inhibiting or activating key steps, leading to desired biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- [3-(4-Octyl-benzylamino)-propyl]-phosphonic acid
- [3-(4-Decyl-benzylamino)-propyl]-phosphonic acid
- [3-(4-Dodecyl-benzylamino)-propyl]-phosphonic acid
Uniqueness
[3-(4-Nonyl-benzylamino)-propyl]-phosphonic acid is unique due to its specific nonyl substitution, which imparts distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
569684-50-0 |
|---|---|
Molecular Formula |
C19H34NO3P |
Molecular Weight |
355.5 g/mol |
IUPAC Name |
3-[(4-nonylphenyl)methylamino]propylphosphonic acid |
InChI |
InChI=1S/C19H34NO3P/c1-2-3-4-5-6-7-8-10-18-11-13-19(14-12-18)17-20-15-9-16-24(21,22)23/h11-14,20H,2-10,15-17H2,1H3,(H2,21,22,23) |
InChI Key |
IYOGKTIRIRHPOH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)CNCCCP(=O)(O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
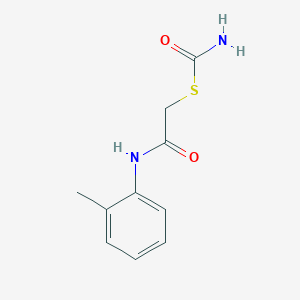
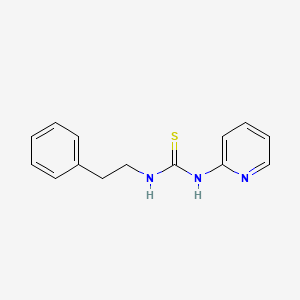
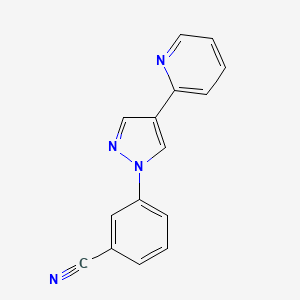
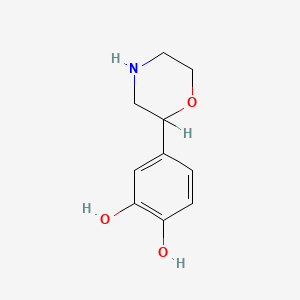
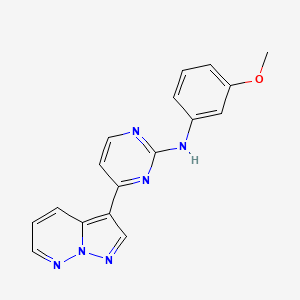
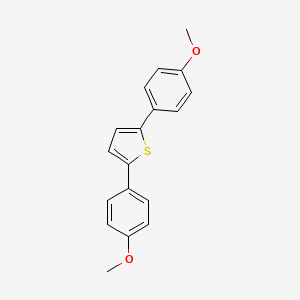
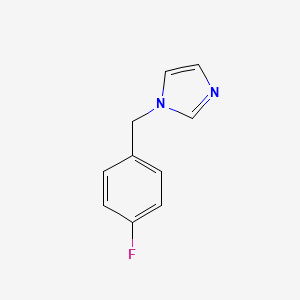
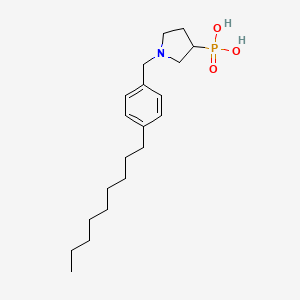
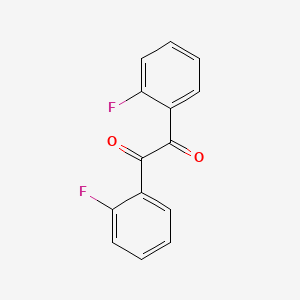
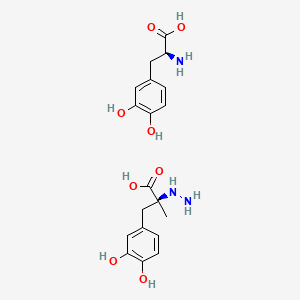

![[3-(carbamoyloxymethyl)-1,4-dihydroxy-5,8-dioxonaphthalen-2-yl]methyl carbamate](/img/structure/B3063122.png)
